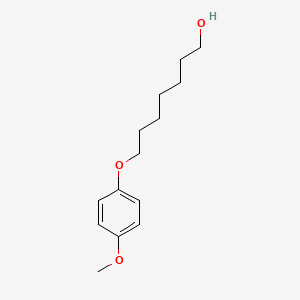

1-heptanol, 7-(4-methoxyphenoxy)-

Description

Structure

3D Structure

Properties

IUPAC Name |

7-(4-methoxyphenoxy)heptan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O3/c1-16-13-7-9-14(10-8-13)17-12-6-4-2-3-5-11-15/h7-10,15H,2-6,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXRLHYUKLAFBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Mechanistic Pathways for 1 Heptanol, 7 4 Methoxyphenoxy

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For 1-heptanol (B7768884), 7-(4-methoxyphenoxy)-, the most logical disconnection is at the ether linkage, as this is a common and reliable bond-forming reaction in organic synthesis. amazonaws.com This leads to two primary synthons: a 4-methoxyphenoxide anion and a 7-hydroxyheptyl cation or its synthetic equivalent.

This analysis suggests two main precursor pairs:

Pair A: 4-methoxyphenol (B1676288) and a 7-halo-1-heptanol (e.g., 7-bromo-1-heptanol (B124907) or 7-chloro-1-heptanol).

Pair B: 4-methoxyphenol and 1,7-heptanediol (B42083).

The choice of precursors will largely depend on the chosen synthetic methodology, as will be discussed in the following sections. The synthesis of 1-heptanol itself can be achieved through the reduction of 1-heptanal. prepchem.com

Classical and Modern Methodologies for Ether Linkage Formation

The formation of the aryl ether bond is central to the synthesis of 1-heptanol, 7-(4-methoxyphenoxy)-. Several methods can be employed, each with its own advantages and disadvantages. dntb.gov.ua

Williamson Ether Synthesis Approaches for 1-Heptanol, 7-(4-methoxyphenoxy)-

The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide. byjus.comwikipedia.orgunacademy.com In the context of synthesizing 1-heptanol, 7-(4-methoxyphenoxy)-, this would involve the reaction of 4-methoxyphenoxide with a 7-halo-1-heptanol.

The reaction is typically carried out by first deprotonating 4-methoxyphenol with a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form the more nucleophilic sodium 4-methoxyphenoxide. youtube.com This is then reacted with a primary alkyl halide like 7-bromo-1-heptanol in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). acs.org

A critical consideration in this approach is the potential for a side reaction where the hydroxyl group of the 7-halo-1-heptanol is also deprotonated, leading to the formation of a di-ether by-product. To minimize this, the reaction can be performed at controlled temperatures, and a stoichiometric amount of base is crucial.

Mitsunobu Reaction Protocols in the Synthesis of 1-Heptanol, 7-(4-methoxyphenoxy)-

The Mitsunobu reaction offers a milder alternative for the formation of ethers from an alcohol and a nucleophile, proceeding with inversion of configuration at the alcohol carbon. organic-chemistry.orgbyjus.comwikipedia.org This reaction is particularly useful for converting primary and secondary alcohols into a variety of functional groups, including ethers. organic-chemistry.orgyoutube.com For the synthesis of 1-heptanol, 7-(4-methoxyphenoxy)-, this method would utilize 1,7-heptanediol and 4-methoxyphenol as the precursors.

The reaction is typically carried out using a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). byjus.comwikipedia.org The PPh₃ and DEAD first react to form a phosphonium (B103445) salt, which then activates one of the hydroxyl groups of 1,7-heptanediol, turning it into a good leaving group. The 4-methoxyphenol, acting as the nucleophile, can then displace this activated hydroxyl group. A key challenge in this synthesis is achieving mono-etherification of the diol. Careful control of stoichiometry, with 1,7-heptanediol in excess, can favor the desired product.

Recent advancements have focused on making the workup easier by using polymer-supported reagents or modified azodicarboxylates. wikipedia.orgepa.gov Sonication has also been shown to increase reaction rates, especially with sterically hindered substrates. organic-chemistry.org

Catalytic Etherification Techniques Applied to 1-Heptanol, 7-(4-methoxyphenoxy)-

Modern synthetic chemistry is increasingly moving towards catalytic methods to improve efficiency and reduce waste. alfa-chemistry.com Several catalytic approaches for ether synthesis have been developed, which could be applied to the formation of 1-heptanol, 7-(4-methoxyphenoxy)-.

Palladium-catalyzed cross-coupling reactions, for instance, have been established for the formation of aryl ethers. frontiersin.org These reactions can couple phenols with various partners. Another approach involves the use of copper-based catalysts for the Ullmann condensation, which is suitable for forming bis-aryl ethers but can be adapted for alkyl aryl ethers. wikipedia.orgorganic-chemistry.org

More recently, catalytic versions of the Williamson ether synthesis have been developed that can operate at high temperatures with weaker alkylating agents, offering a greener alternative. acs.orgresearchgate.net Furthermore, some methods use catalysts based on sulfated metal oxides for the etherification of phenols with alcohols at elevated temperatures and pressures. google.com Photocatalysis is also emerging as a promising green method for related transformations. magtech.com.cn

Mechanistic Elucidation of Synthetic Transformations Leading to 1-Heptanol, 7-(4-methoxyphenoxy)-

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting potential side products.

Williamson Ether Synthesis: This reaction proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com The phenoxide ion acts as the nucleophile and attacks the electrophilic carbon atom of the alkyl halide, displacing the halide ion in a single, concerted step. wikipedia.orgnumberanalytics.com For this reaction to be efficient, the alkyl halide should be primary to avoid competing elimination reactions. masterorganicchemistry.comyoutube.com

Mitsunobu Reaction: The mechanism of the Mitsunobu reaction is more complex. wikipedia.orgnih.gov It begins with the nucleophilic attack of triphenylphosphine on the azodicarboxylate (e.g., DEAD) to form a betaine (B1666868) intermediate. This intermediate then deprotonates the acidic 4-methoxyphenol. The resulting alcohol (1,7-heptanediol) then attacks the activated phosphonium species, forming an alkoxyphosphonium salt. This intermediate contains a good leaving group, which is then displaced by the 4-methoxyphenoxide in an Sₙ2 fashion, leading to the desired ether with inversion of configuration at the carbon center. youtube.comchemistrysteps.com

Catalytic Etherification: The mechanisms for catalytic etherification vary depending on the catalyst and reactants used. For palladium-catalyzed reactions, the mechanism often involves an oxidative addition of the alkyl halide to the Pd(0) catalyst, followed by transmetalation with the phenoxide and reductive elimination to form the ether and regenerate the catalyst. frontiersin.org For high-temperature catalytic Williamson synthesis, the mechanism involves the in-situ formation of a more potent alkylating agent from a weaker one. acs.org

Green Chemistry Principles in the Synthesis of 1-Heptanol, 7-(4-methoxyphenoxy)-

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. alfa-chemistry.com When evaluating the synthetic routes to 1-heptanol, 7-(4-methoxyphenoxy)-, several green chemistry principles are relevant.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. sciencemadness.org

The Williamson ether synthesis generally has a good atom economy, with the main byproduct being a simple salt.

The Mitsunobu reaction , in its classical form, has a poor atom economy due to the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate as byproducts. nih.govsciencemadness.org However, catalytic versions are being developed to address this issue. chemistryviews.org

Catalytic methods , by their nature, have the potential for very high atom economy, as the catalyst is used in small amounts and is regenerated.

Use of Less Hazardous Chemical Syntheses: The Williamson synthesis often employs strong bases and potentially hazardous solvents. The Mitsunobu reaction uses triphenylphosphine and azodicarboxylates, which have their own safety considerations. The development of catalytic and solvent-free methods is a key goal of green chemistry. google.com

Catalysis: As mentioned, catalytic reactions are generally preferred over stoichiometric ones because they reduce waste and can lead to more efficient processes. numberanalytics.com

A comparative overview of the synthetic methodologies is presented in the table below:

| Synthetic Method | Precursors | Key Reagents/Catalysts | Advantages | Disadvantages | Green Chemistry Considerations |

| Williamson Ether Synthesis | 4-methoxyphenol, 7-halo-1-heptanol | Strong base (e.g., NaH, NaOH) | Robust, well-established, good atom economy | Requires strong base, potential for side reactions | Generates salt waste; can be improved with catalytic versions. acs.org |

| Mitsunobu Reaction | 4-methoxyphenol, 1,7-heptanediol | PPh₃, DEAD/DIAD | Mild conditions, stereochemical control | Poor atom economy, difficult purification | Generates significant byproducts; catalytic versions are emerging. nih.govchemistryviews.org |

| Catalytic Etherification | 4-methoxyphenol, 1,7-heptanediol or other alkylating agents | Transition metal catalysts (e.g., Pd, Cu) | High atom economy, high selectivity | May require high temperatures/pressures, catalyst cost | Represents a greener alternative by minimizing waste and energy use. alfa-chemistry.comacs.org |

Advanced Chemical Transformations and Derivatization of 1 Heptanol, 7 4 Methoxyphenoxy

Chemical Reactivity of the Heptanol (B41253) Moiety in 1-Heptanol (B7768884), 7-(4-methoxyphenoxy)-

The terminal primary hydroxyl group of the heptyl chain is a key site for various chemical modifications, including oxidation, esterification, etherification, and carbon-carbon bond formation.

Oxidation Reactions and Resulting Products

The primary alcohol group of 1-heptanol, 7-(4-methoxyphenoxy)- can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂), are effective for the selective oxidation of primary alcohols to aldehydes. In this case, the reaction would yield 7-(4-methoxyphenoxy)heptanal. To prevent over-oxidation to the carboxylic acid, the aldehyde can be distilled off as it forms if it is sufficiently volatile. libretexts.org

Stronger oxidizing agents, like potassium dichromate(VI) (K₂Cr₂O₇) in the presence of sulfuric acid (H₂SO₄), will typically oxidize the primary alcohol to the corresponding carboxylic acid, 7-(4-methoxyphenoxy)heptanoic acid. libretexts.org This full oxidation occurs by first forming the aldehyde, which is then further oxidized. libretexts.org

Table 1: Hypothetical Oxidation Reactions of 1-Heptanol, 7-(4-methoxyphenoxy)-

| Starting Material | Reagent(s) | Product | Product Class |

| 1-Heptanol, 7-(4-methoxyphenoxy)- | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 7-(4-Methoxyphenoxy)heptanal | Aldehyde |

| 1-Heptanol, 7-(4-methoxyphenoxy)- | K₂Cr₂O₇, H₂SO₄, H₂O | 7-(4-Methoxyphenoxy)heptanoic acid | Carboxylic Acid |

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. masterorganicchemistry.comkhanacademy.org For example, the reaction of 1-heptanol, 7-(4-methoxyphenoxy)- with acetic acid would produce 7-(4-methoxyphenoxy)heptyl acetate. youtube.com

Etherification of the hydroxyl group can be achieved through various methods, including the Williamson ether synthesis. This would first involve deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide can then react with an alkyl halide in a nucleophilic substitution reaction to form a new ether linkage.

Table 2: Illustrative Esterification and Etherification Reactions

| Reaction Type | Reactants | Catalyst/Base | Product |

| Fischer Esterification | 1-Heptanol, 7-(4-methoxyphenoxy)- + Acetic Acid | H₂SO₄ | 7-(4-Methoxyphenoxy)heptyl acetate |

| Williamson Ether Synthesis | 1. 1-Heptanol, 7-(4-methoxyphenoxy)-2. Methyl Iodide | 1. NaH | 1-Methoxy-7-(4-methoxyphenoxy)heptane |

Functionalization through Carbon-Carbon Bond Formation

While less common for this specific type of molecule, the carbon bearing the hydroxyl group can, in principle, be a site for carbon-carbon bond formation after conversion to a suitable electrophile or nucleophile. For instance, conversion of the alcohol to an alkyl halide (e.g., a bromide or iodide) would allow for subsequent coupling reactions, such as Grignard reactions or Suzuki couplings, to introduce new carbon substituents.

Reactions Involving the 4-Methoxyphenoxy Moiety of 1-Heptanol, 7-(4-methoxyphenoxy)-

The aromatic ring of the 4-methoxyphenoxy group is susceptible to electrophilic attack, and the methoxy (B1213986) group itself can be cleaved under specific conditions.

Electrophilic Aromatic Substitution Studies

The methoxy group (-OCH₃) is an activating and ortho, para-directing group for electrophilic aromatic substitution reactions. masterorganicchemistry.com This means that incoming electrophiles will preferentially add to the positions ortho (adjacent) and para (opposite) to the methoxy group. Given that the para position is already substituted by the heptyloxy chain, electrophilic substitution is expected to occur primarily at the ortho positions.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would be expected to yield 7-(2-nitro-4-methoxyphenoxy)-1-heptanol.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagent(s) | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 7-(2-Nitro-4-methoxyphenoxy)-1-heptanol |

| Bromination | Br₂, FeBr₃ | 7-(2-Bromo-4-methoxyphenoxy)-1-heptanol |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 7-(2-Acetyl-4-methoxyphenoxy)-1-heptanol |

Cleavage of the Methoxy Group

The ether linkage of the methoxy group can be cleaved to yield a phenol. This demethylation is typically achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group. This would transform the 4-methoxyphenoxy moiety into a 4-hydroxyphenoxy group, resulting in the formation of 4-((7-hydroxyheptyl)oxy)phenol.

Synthesis and Characterization of Novel Derivatives of 1-Heptanol, 7-(4-methoxyphenoxy)-

The chemical landscape of 1-heptanol, 7-(4-methoxyphenoxy)- can be expanded through targeted modifications of its core structure. These modifications can be broadly categorized into the generation of structurally modified analogues and the synthesis of conjugates and hybrid molecules.

Structurally Modified Analogues

The presence of a terminal primary alcohol and an electron-rich aromatic ring in 1-heptanol, 7-(4-methoxyphenoxy)- allows for a multitude of synthetic transformations. These reactions can be directed to either functional group, or both, to generate a library of new chemical entities with potentially unique properties.

The primary alcohol moiety is a gateway to a variety of functional group interconversions. Mild oxidation would yield the corresponding aldehyde, 7-(4-methoxyphenoxy)heptanal, a valuable intermediate for subsequent reactions such as reductive amination or the Wittig reaction. More vigorous oxidation would lead to the formation of 7-(4-methoxyphenoxy)heptanoic acid, which can then be converted into a range of derivatives including amides and esters.

Esterification of the terminal alcohol with various acylating agents (e.g., acid chlorides, anhydrides) under standard conditions is a straightforward method to produce a series of esters. libretexts.orglibretexts.org These esters could have altered physical properties, such as increased lipophilicity. Similarly, etherification of the alcohol, for instance, through the Williamson ether synthesis by reacting the corresponding alkoxide with an alkyl halide, would yield ethers with different steric and electronic properties. pku.edu.cnlibretexts.org

The aromatic ring, activated by the methoxy group, is susceptible to electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely occur at the positions ortho to the methoxy group due to its directing effect.

| Proposed Derivative | Type of Reaction | Potential Reagents | Expected Structural Change |

| 7-(4-methoxyphenoxy)heptanal | Oxidation | Pyridinium chlorochromate (PCC) | -CH₂OH → -CHO |

| 7-(4-methoxyphenoxy)heptanoic acid | Oxidation | Jones reagent (CrO₃/H₂SO₄) | -CH₂OH → -COOH |

| 1-Heptyl 7-(4-methoxyphenoxy)acetate | Esterification | Acetyl chloride, pyridine | -CH₂OH → -CH₂OCOCH₃ |

| 7-(4-methoxyphenoxy)-1-(benzyloxy)heptane | Etherification | NaH, Benzyl bromide | -CH₂OH → -CH₂OCH₂Ph |

| 7-(4-methoxy-3-nitrophenoxy)-1-heptanol | Nitration | HNO₃, H₂SO₄ | Introduction of -NO₂ on the aromatic ring |

| 7-(3-bromo-4-methoxyphenoxy)-1-heptanol | Bromination | N-Bromosuccinimide (NBS) | Introduction of -Br on the aromatic ring |

Conjugates and Hybrid Molecules Derived from 1-Heptanol, 7-(4-methoxyphenoxy)-

The functional handles of 1-heptanol, 7-(4-methoxyphenoxy)- also allow for its conjugation to other molecular entities, leading to the creation of hybrid molecules. Such molecules could combine the physicochemical properties of the parent compound with those of the conjugated partner, potentially leading to novel applications.

The terminal hydroxyl group is the primary site for conjugation. It can be activated, for example, by conversion to a tosylate or mesylate, to facilitate nucleophilic substitution by a variety of molecules. Alternatively, the alcohol can be directly coupled to carboxylic acids of other molecules using standard coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to form ester linkages.

For instance, conjugation to a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) would be expected to increase the water solubility and modify the pharmacokinetic profile of the parent molecule. The alcohol could be reacted with a PEG derivative that has a suitable terminal functional group.

Furthermore, hybrid molecules with potential biological activity could be synthesized by linking 1-heptanol, 7-(4-methoxyphenoxy)- to biomolecules such as amino acids or peptides. The formation of an ester bond between the alcohol and the carboxylic acid of an amino acid is a feasible synthetic route. These conjugates could be designed to target specific biological systems.

Another avenue for creating hybrid molecules is to link the parent compound to other pharmacophores. For example, if a known pharmacophore contains a carboxylic acid group, an ester-linked hybrid molecule could be readily prepared.

| Proposed Conjugate/Hybrid Molecule | Type of Conjugation Reaction | Potential Conjugation Partner | Linkage Type |

| PEGylated 1-heptanol, 7-(4-methoxyphenoxy)- | Etherification | Activated PEG (e.g., PEG-tosylate) | Ether |

| Amino acid conjugate | Esterification | N-protected amino acid (e.g., Boc-glycine) | Ester |

| Peptide conjugate | Esterification | N-protected peptide with a C-terminal carboxylic acid | Ester |

| Hybrid with a drug molecule (e.g., Ibuprofen) | Esterification | Ibuprofen (a carboxylic acid-containing drug) | Ester |

State of the Art Analytical Techniques for Comprehensive Characterization of 1 Heptanol, 7 4 Methoxyphenoxy and Its Derivatives

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for piecing together the molecular architecture of a compound. By probing the interactions of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the nature of functional groups can be obtained.

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 1-heptanol (B7768884), 7-(4-methoxyphenoxy)-, ¹H and ¹³C NMR would provide a complete map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the heptyl chain and the 4-methoxyphenoxy group. The aromatic protons would likely appear as a characteristic AA'BB' system, typical for para-substituted benzene (B151609) rings. The methoxy (B1213986) group would present as a sharp singlet, while the protons of the heptyl chain would exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts are predicted based on the analysis of similar structures.

Predicted ¹H NMR Data (in CDCl₃):

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-1' (aromatic) | ~6.85 | d, J ≈ 9.0 Hz | 2H |

| H-2' (aromatic) | ~6.80 | d, J ≈ 9.0 Hz | 2H |

| O-CH₃ (methoxy) | ~3.78 | s | 3H |

| H-7 (CH₂-O-Ar) | ~3.95 | t, J ≈ 6.5 Hz | 2H |

| H-1 (CH₂-OH) | ~3.65 | t, J ≈ 6.6 Hz | 2H |

| H-2, H-6 | ~1.60 | m | 4H |

| H-3, H-4, H-5 | ~1.35 | m | 6H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The chemical shifts of the carbon atoms are influenced by their local electronic environment.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-4' (C-O-CH₃) | ~154.0 |

| C-1' (C-O-CH₂) | ~153.5 |

| C-2', C-6' (aromatic CH) | ~115.5 |

| C-3', C-5' (aromatic CH) | ~114.5 |

| C-7 (CH₂-O-Ar) | ~68.0 |

| C-1 (CH₂-OH) | ~63.0 |

| O-CH₃ (methoxy) | ~55.6 |

| C-2 | ~32.8 |

| C-6 | ~29.5 |

| C-5 | ~29.2 |

| C-3 | ~26.1 |

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. COSY would reveal the coupling relationships between protons on adjacent carbons in the heptyl chain, while HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of molecular bonds upon absorption of infrared radiation.

For 1-heptanol, 7-(4-methoxyphenoxy)-, the FTIR spectrum would be expected to show characteristic absorption bands for the hydroxyl, ether, aromatic, and aliphatic C-H groups.

Predicted FTIR Data:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (alcohol) | ~3350 | Broad, Strong |

| C-H stretch (aromatic) | ~3050 | Medium |

| C-H stretch (aliphatic) | ~2930, ~2860 | Strong |

| C=C stretch (aromatic ring) | ~1610, ~1500 | Medium |

| C-O-C stretch (aryl ether, asymmetric) | ~1245 | Strong |

| C-O-C stretch (aryl ether, symmetric) | ~1040 | Medium |

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous determination of the elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable clues about the structure of the molecule.

For 1-heptanol, 7-(4-methoxyphenoxy)- (C₁₄H₂₂O₃), the molecular weight is 238.32 g/mol .

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Fragment Ion | Significance |

|---|---|---|

| 238 | [M]⁺ | Molecular Ion |

| 124 | [CH₃O-C₆H₄-O-CH₂]⁺ | Cleavage of the C-C bond beta to the ether oxygen |

| 123 | [CH₃O-C₆H₄-O]⁺ | Cleavage of the ether C-O bond |

| 109 | [HO-C₆H₄-O]⁺ | Loss of methyl radical from the methoxy group |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, such as aromatic rings. The 4-methoxyphenoxy group in the target molecule is expected to exhibit characteristic absorption bands in the UV region.

Predicted UV-Visible Spectroscopy Data (in Methanol):

| λmax (nm) | Molar Absorptivity (ε) | Transition |

|---|---|---|

| ~225 | High | π → π* |

| ~275 | Moderate | π → π* |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

Gas Chromatography (GC): Given its expected boiling point, 1-heptanol, 7-(4-methoxyphenoxy)- should be amenable to analysis by GC, likely with a flame ionization detector (FID) for purity assessment or a mass spectrometer (GC-MS) for identification. Method development would involve optimizing the temperature program and selecting an appropriate capillary column. A mid-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, would be a suitable starting point.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organic compounds. For 1-heptanol, 7-(4-methoxyphenoxy)-, a reversed-phase HPLC method would be the most common approach.

Proposed HPLC Method Parameters:

| Parameter | Suggested Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient |

| Detector | UV at 225 nm or 275 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

By employing these state-of-the-art analytical techniques in a concerted manner, a comprehensive and unambiguous characterization of 1-heptanol, 7-(4-methoxyphenoxy)- and its derivatives can be achieved.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) stands as a powerful hybrid of gas and liquid chromatography, offering unique advantages for the separation and analysis of a wide array of molecules, including those that are thermally labile or lack a UV chromophore. wikipedia.org This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orglibretexts.org The low viscosity and high diffusivity of supercritical fluids facilitate high-efficiency separations at lower temperatures than gas chromatography (GC) and with faster analysis times compared to high-performance liquid chromatography (HPLC). youtube.com

For a compound like 1-heptanol, 7-(4-methoxyphenoxy)-, which possesses both an ether linkage and a terminal alcohol group, SFC would be a highly suitable analytical tool. Its polarity can be modulated by the addition of co-solvents (modifiers) such as methanol to the carbon dioxide mobile phase, allowing for the fine-tuning of retention and selectivity. This is particularly useful for the analysis of potential derivatives where functional groups are altered, leading to changes in polarity.

SFC is adept at chiral separations, a critical capability should stereoisomers of 1-heptanol, 7-(4-methoxyphenoxy)- or its derivatives be of interest. wikipedia.org The versatility of available stationary phases, similar to those used in HPLC, further expands the applicability of SFC for achieving desired separation outcomes.

Hypothetical SFC Analysis Data for 1-Heptanol, 7-(4-methoxyphenoxy)-

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Supercritical CO2 / Methanol (80:20, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 220 nm |

| Retention Time | 4.5 min |

This data is illustrative and intended to represent a plausible analytical scenario.

X-Ray Crystallography for Solid-State Structure Determination of 1-Heptanol, 7-(4-methoxyphenoxy)- (if applicable for derivatives/solid forms)

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. suniv.ac.in While 1-heptanol, 7-(4-methoxyphenoxy)- is likely a liquid or a low-melting solid at room temperature, this technique would be indispensable for the characterization of any solid derivatives or if the parent compound can be crystallized.

The method involves directing a beam of X-rays onto a single crystal of the substance. The subsequent diffraction pattern is collected and analyzed to generate a detailed electron density map, from which the precise coordinates of each atom in the crystal lattice can be determined. suniv.ac.in This provides definitive information on bond lengths, bond angles, and stereochemistry. For complex molecules, X-ray crystallography can confirm the connectivity and conformation, which is invaluable for structure-activity relationship studies.

Should a crystalline derivative of 1-heptanol, 7-(4-methoxyphenoxy)- be synthesized, for instance, through esterification of the terminal alcohol, X-ray crystallography would be the gold standard for its structural elucidation.

Hypothetical Crystallographic Data for a Derivative of 1-Heptanol, 7-(4-methoxyphenoxy)-

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 5.8 Å, c = 25.1 Å, β = 95.2° |

| Volume | 1475 ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.15 g/cm³ |

| R-factor | 0.045 |

This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic study.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone of chemical characterization, providing the mass percentages of the constituent elements in a sample. This technique is fundamental for confirming the empirical and molecular formula of a newly synthesized compound and for assessing its purity. For 1-heptanol, 7-(4-methoxyphenoxy)-, with a molecular formula of C₁₄H₂₂O₃, elemental analysis would be used to verify the expected percentages of carbon, hydrogen, and oxygen.

The analysis is typically performed using a combustion method, where the sample is burned in an excess of oxygen. The resulting combustion products, primarily carbon dioxide and water, are collected and quantified. From these measurements, the percentages of carbon and hydrogen in the original sample are calculated. The percentage of oxygen is often determined by difference.

A close agreement between the experimentally determined elemental composition and the calculated theoretical values provides strong evidence for the compound's identity and purity.

Elemental Analysis Data for 1-Heptanol, 7-(4-methoxyphenoxy)- (C₁₄H₂₂O₃)

| Element | Theoretical % | Experimental % |

| Carbon (C) | 70.56 | 70.52 |

| Hydrogen (H) | 9.30 | 9.35 |

| Oxygen (O) | 20.14 | 20.13 |

This data is illustrative. The experimental values are hypothetical but reflect a high degree of purity.

Computational Chemistry and Theoretical Investigations of 1 Heptanol, 7 4 Methoxyphenoxy

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of a molecule. For 1-heptanol (B7768884), 7-(4-methoxyphenoxy)-, these methods provide a window into its intrinsic molecular characteristics.

Density Functional Theory (DFT) Studies of 1-Heptanol, 7-(4-methoxyphenoxy)-

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. A hypothetical DFT study of 1-heptanol, 7-(4-methoxyphenoxy)-, likely employing a functional such as B3LYP with a 6-31G* basis set, would yield optimized molecular geometry and key electronic descriptors.

The calculations would reveal the distribution of electron density, highlighting the electronegative oxygen atoms of the hydroxyl and ether linkages, as well as the electron-donating nature of the methoxy (B1213986) group on the aromatic ring. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in predicting chemical reactivity. The HOMO is expected to be localized primarily on the electron-rich methoxyphenoxy moiety, indicating its susceptibility to electrophilic attack. Conversely, the LUMO would likely be distributed more broadly across the molecule, indicating potential sites for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 1-Heptanol, 7-(4-methoxyphenoxy)-

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

| Total Energy | -850.12 Hartrees |

Ab Initio Calculations for Molecular Properties

Ab initio calculations, which are based on first principles without the use of empirical parameters, can provide highly accurate molecular properties. For 1-heptanol, 7-(4-methoxyphenoxy)-, methods such as Møller-Plesset perturbation theory (MP2) could be employed to refine the understanding of its electron correlation effects. These calculations would provide precise values for bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's three-dimensional structure. Furthermore, ab initio methods are well-suited for calculating vibrational frequencies, which can be correlated with experimental infrared spectroscopy data for structural confirmation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexibility of the seven-carbon chain in 1-heptanol, 7-(4-methoxyphenoxy)- makes its conformational landscape vast and complex. Molecular dynamics (MD) simulations are the ideal tool to explore this landscape and to understand how the molecule interacts with its environment.

An MD simulation would typically involve placing the molecule in a solvent box, often water or a nonpolar solvent, and simulating its movements over time by solving Newton's equations of motion. These simulations would reveal the preferred conformations of the alkyl chain, which are likely to be a mix of extended and folded structures due to hydrophobic effects and van der Waals forces. The simulations would also show the dynamics of the interactions between the polar hydroxyl and methoxy groups with solvent molecules, highlighting the potential for hydrogen bonding.

Theoretical Studies on Reaction Mechanisms and Transition States Involving 1-Heptanol, 7-(4-methoxyphenoxy)-

Theoretical studies can elucidate the pathways of chemical reactions involving 1-heptanol, 7-(4-methoxyphenoxy)-. By mapping the potential energy surface, researchers can identify the transition states and calculate the activation energies for various reactions.

For instance, the oxidation of the primary alcohol group to an aldehyde or a carboxylic acid is a common transformation. Computational modeling could compare the reaction mechanisms for different oxidizing agents, determining the most energetically favorable pathway. Similarly, reactions involving the aromatic ring, such as electrophilic aromatic substitution, could be modeled to predict the regioselectivity (i.e., whether substitution occurs at the ortho, meta, or para position relative to the existing substituents). The electron-donating methoxy group is expected to direct incoming electrophiles to the ortho and para positions.

Structure-Activity Relationship (SAR) Modeling based on Molecular Descriptors of 1-Heptanol, 7-(4-methoxyphenoxy)- and its Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or a physical property. While no specific biological activity for 1-heptanol, 7-(4-methoxyphenoxy)- has been reported, a hypothetical SAR study could explore the effects of structural modifications on a property of interest, such as its affinity for a particular receptor.

To build a SAR model, a set of analogues would be designed by systematically modifying the structure of 1-heptanol, 7-(4-methoxyphenoxy)-. For example, the length of the alkyl chain could be varied, the position of the methoxy group could be changed, or it could be replaced with other functional groups. For each analogue, a range of molecular descriptors would be calculated, such as molecular weight, logP (a measure of lipophilicity), polar surface area, and various electronic and steric parameters. These descriptors would then be statistically correlated with the activity data to develop a predictive model.

Table 2: Hypothetical Molecular Descriptors for SAR Analysis of 1-Heptanol, 7-(4-methoxyphenoxy)- Analogues

| Analogue | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |

| 1-Heptanol, 7-(4-methoxyphenoxy)- | 238.33 | 3.8 | 38.7 | 5.2 |

| 1-Hexanol, 6-(4-methoxyphenoxy)- | 224.30 | 3.3 | 38.7 | 7.8 |

| 1-Octanol, 8-(4-methoxyphenoxy)- | 252.36 | 4.3 | 38.7 | 4.1 |

| 1-Heptanol, 7-(3-methoxyphenoxy)- | 238.33 | 3.8 | 38.7 | 6.5 |

| 1-Heptanol, 7-(4-hydroxyphenoxy)- | 224.30 | 3.1 | 58.9 | 10.3 |

Such a model could guide the design of new molecules with enhanced or optimized properties.

Exploration of Specific Molecular Interactions of 1 Heptanol, 7 4 Methoxyphenoxy

In Silico Molecular Docking Studies with Relevant Biomolecular Targets

No published studies were found that have performed in silico molecular docking simulations with 1-heptanol (B7768884), 7-(4-methoxyphenoxy)-. Such studies would be instrumental in predicting the binding affinity and mode of interaction of this compound with various protein targets, such as enzymes or receptors. This would involve creating a 3D model of the compound and computationally "docking" it into the binding sites of relevant biomolecules to calculate parameters like binding energy and to visualize potential hydrogen bonds and hydrophobic interactions. Without these studies, no data on potential biological targets or binding characteristics can be provided.

In Vitro Mechanistic Studies of Enzyme Modulation by 1-Heptanol, 7-(4-methoxyphenoxy)-

There is no available research detailing the in vitro effects of 1-heptanol, 7-(4-methoxyphenoxy)- on any enzyme. Mechanistic studies would typically involve incubating the compound with a purified enzyme and its substrate to determine if it acts as an inhibitor or activator. Further experiments would elucidate the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and determine key kinetic parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The absence of such data means that the enzymatic modulation profile of this compound remains unknown.

Ligand-Protein Interaction Profiling via Biophysical Techniques

No data from biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), or Surface Plasmon Resonance (SPR) are available for 1-heptanol, 7-(4-methoxyphenoxy)- in complex with any protein. These methods provide high-resolution information on the direct physical interactions between a ligand and its protein target, including stoichiometry, thermodynamics of binding, and precise structural details of the interaction site. The lack of such studies prevents any detailed description of its ligand-protein interaction profile.

The current body of scientific knowledge on 1-heptanol, 7-(4-methoxyphenoxy)- is insufficient to provide a detailed analysis of its molecular interactions as requested. The compound remains largely uncharacterized in the biological and pharmacological literature. Future research, should it be undertaken, will be necessary to elucidate the potential bioactivity of this molecule.

Environmental Aspects and Degradation Pathways of 1 Heptanol, 7 4 Methoxyphenoxy

Photodegradation Studies and Mechanisms

Photodegradation, the breakdown of compounds by light, is a critical process determining the persistence of chemicals in the upper layers of aquatic systems and in the atmosphere. However, no studies detailing the direct or indirect photolysis rates, quantum yields, or degradation byproducts of 1-heptanol (B7768884), 7-(4-methoxyphenoxy)- were found. The potential for this compound to be broken down by hydroxyl radicals in the atmosphere or surface waters has not been documented.

Biodegradation Pathways and Metabolite Identification in Environmental Systems

Biodegradation is a key pathway for the removal of organic chemicals from soil and water environments through the action of microorganisms. Investigations into the aerobic and anaerobic biodegradation of 1-heptanol, 7-(4-methoxyphenoxy)- have not been published. Consequently, its rate of biodegradation, potential for persistence in the environment, and any resulting metabolites remain uncharacterized. Data on its half-life in soil, sediment, or water under various microbial conditions are not available.

Chemical Stability and Hydrolysis Investigations

Hydrolysis is an abiotic degradation process where a chemical reacts with water, sometimes leading to its breakdown. The stability of the ether and alcohol functional groups in 1-heptanol, 7-(4-methoxyphenoxy)- under different environmental pH conditions (acidic, neutral, and alkaline) has not been reported. There are no available studies that provide data on its hydrolysis rate constants or half-lives in aqueous environments.

| Degradation Pathway | Parameter | Finding |

|---|---|---|

| Photodegradation | Half-life, Quantum Yield, Byproducts | No data available |

| Biodegradation | Aerobic/Anaerobic Half-life, Metabolites | No data available |

| Chemical Stability | Hydrolysis Rate Constant, Half-life vs. pH | No data available |

Environmental Monitoring and Analytical Methodologies for 1-Heptanol, 7-(4-methoxyphenoxy)-

The development of robust analytical methods is essential for detecting a compound's presence and concentration in environmental matrices like water, soil, or air. There are no specific, validated analytical methods published for the routine monitoring or trace detection of 1-heptanol, 7-(4-methoxyphenoxy)- in environmental samples. While general techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) could likely be adapted for its analysis, no established protocols, detection limits, or recovery data for environmental media have been documented.

| Environmental Matrix | Validated Method | Reported Detection Limits |

|---|---|---|

| Water | No data available | No data available |

| Soil/Sediment | No data available | No data available |

| Air | No data available | No data available |

Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| 1-Heptanol, 7-(4-methoxyphenoxy)- | 96648-39-0 |

Potential Applications of 1 Heptanol, 7 4 Methoxyphenoxy in Chemical Sciences and Technology

Role as a Synthetic Intermediate in Organic Synthesis

The primary alcohol group in 1-heptanol (B7768884), 7-(4-methoxyphenoxy)- is a versatile functional handle for a wide array of chemical transformations, positioning it as a valuable intermediate in multi-step organic syntheses.

Esterification and Etherification: The terminal hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives to form various esters. These esters could find use as fragrances, plasticizers, or specialty solvents. Similarly, etherification reactions could introduce other functional groups, leading to more complex molecules.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The resulting 7-(4-methoxyphenoxy)heptanal or 7-(4-methoxyphenoxy)heptanoic acid would be bifunctional molecules with potential for further reactions, such as reductive amination of the aldehyde or amide formation from the carboxylic acid.

Halogenation: The hydroxyl group can be substituted with a halogen (e.g., chlorine, bromine) to produce a 1-halo-7-(4-methoxyphenoxy)heptane. This transformation would activate the terminal carbon for nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities.

Building Block for Complex Molecules: The combination of a long aliphatic chain and an aromatic ring makes it a suitable building block for the synthesis of more complex molecules, such as liquid crystals, specialized polymers, or biologically active compounds. The 4-methoxyphenyl group can also be a precursor to a phenol through demethylation, opening up another avenue for functionalization.

A summary of potential synthetic transformations is presented in Table 1.

Table 1: Potential Synthetic Transformations of 1-Heptanol, 7-(4-methoxyphenoxy)-

| Reaction Type | Reagents | Product Functional Group | Potential Application of Product |

| Esterification | Carboxylic Acid (R-COOH) | Ester (-COO-R) | Fragrances, Plasticizers |

| Oxidation | PCC, DMP | Aldehyde (-CHO) | Intermediate for further synthesis |

| Oxidation | KMnO4, Jones Reagent | Carboxylic Acid (-COOH) | Intermediate for polymers, amides |

| Halogenation | SOCl2, PBr3 | Alkyl Halide (-X) | Versatile synthetic intermediate |

Applications in Materials Science

The amphiphilic nature of 1-heptanol, 7-(4-methoxyphenoxy)-, with its long hydrophobic heptyl chain and a more polar ether-aromatic head, suggests several potential applications in materials science.

Component in Polymers: This molecule could serve as a monomer or a chain-transfer agent in polymerization reactions. Incorporation of this structure into a polymer backbone could impart specific properties such as increased flexibility (due to the heptyl chain) and altered refractive index or UV absorption (due to the aromatic ring).

Surfactants: The distinct hydrophobic tail and hydrophilic (or at least less hydrophobic) head make it a candidate for a non-ionic surfactant. Such surfactants are used in a variety of applications, including emulsifiers, detergents, and wetting agents. The presence of the ether linkage and aromatic ring would influence its packing and micelle-forming properties.

Lubricants: Long-chain alcohols and their derivatives are often used as components in lubricant formulations. The 7-(4-methoxyphenoxy)- group could enhance thermal stability and provide specific surface-active properties, potentially making it a useful additive in specialty lubricants.

Investigation as a Solvent or Co-solvent in Industrial Processes

Due to its anticipated high boiling point and the presence of both polar and non-polar moieties, 1-heptanol, 7-(4-methoxyphenoxy)- could be investigated as a specialty solvent.

High-Temperature Reactions: Its likely high boiling point would make it suitable for chemical reactions that require elevated temperatures.

Solubilizing Agent: The combination of an aliphatic chain and an aromatic ether could allow it to dissolve a wide range of organic compounds, making it a potentially useful process solvent or a component of a solvent blend.

Green Chemistry: Depending on its biodegradability and toxicity profile (which would need to be determined), it could be explored as a more environmentally benign alternative to some conventional industrial solvents.

Table 2: Estimated Physicochemical Properties Relevant to Solvent Applications

| Property | Estimated Value/Characteristic | Rationale |

| Boiling Point | High (>250 °C) | High molecular weight and presence of polar groups. |

| Polarity | Intermediate | Contains both non-polar (heptyl) and polar (ether, alcohol) groups. |

| Solubility | Soluble in many organic solvents, limited water solubility. | Based on the properties of similar long-chain alcohols and ethers. |

Catalyst or Ligand in Transition Metal Catalysis

The oxygen atoms in the ether and alcohol functionalities of 1-heptanol, 7-(4-methoxyphenoxy)- possess lone pairs of electrons that could coordinate to metal centers.

Ligand in Homogeneous Catalysis: The molecule could act as a bidentate or monodentate ligand for various transition metals. The specific coordination geometry and electronic properties of the resulting metal complex would depend on the metal and the reaction conditions. Such complexes could be catalytically active in reactions like cross-coupling, hydrogenation, or polymerization.

Phase-Transfer Catalyst: Its amphiphilic character could also allow it to function as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.

Further research would be necessary to synthesize and evaluate the catalytic activity of metal complexes derived from this ligand.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of ether compounds like 1-heptanol (B7768884), 7-(4-methoxyphenoxy)- often relies on established methods such as the Williamson ether synthesis. masterorganicchemistry.com This method typically involves the reaction of an alkoxide with a primary alkyl halide. While effective, future research will likely focus on developing more sustainable and efficient synthetic protocols.

Key research objectives in this area include:

Green Catalysis: Investigating the use of environmentally benign catalysts to replace harsher reagents. This could involve exploring phase-transfer catalysts or enzyme-catalyzed reactions to improve yield and reduce waste.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing byproducts. Alternative routes, such as the acid-catalyzed dehydration of alcohols, could be optimized for this specific compound, though care must be taken to control competing reactions like elimination. masterorganicchemistry.com

Renewable Feedstocks: Exploring the use of starting materials derived from renewable biological sources rather than petrochemicals.

Solvent Selection: Shifting towards the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to reduce the environmental impact of the synthesis process.

The development of such sustainable routes is not only crucial for environmental stewardship but also for the economic viability of producing this compound on a larger scale.

Advanced Computational Studies for Property Prediction and Design of Analogues

For 1-heptanol, 7-(4-methoxyphenoxy)-, computational studies can be pivotal in several ways:

Property Prediction: AI algorithms can be trained to predict various physicochemical properties, such as solubility, boiling point, and potential biological activity, without the need for initial laboratory synthesis and testing. softformance.com

Analogue Design: By understanding the structure-activity relationship, computational models can design novel analogues of the parent compound with enhanced or tailored properties. softformance.com For instance, algorithms can suggest modifications to the alkyl chain length or the substitution pattern on the aromatic ring to optimize the molecule for a specific application.

Reaction Optimization: AI can assist in planning the most efficient and cost-effective synthetic routes by generating retrosynthesis pathways and suggesting optimal reaction conditions. iscientific.orgacs.org This complements the sustainable synthesis goals by identifying the most promising green chemistry approaches before they are attempted in the lab.

Exploration of Supramolecular Chemistry and Self-Assembly of 1-Heptanol, 7-(4-methoxyphenoxy)-

The amphiphilic structure of 1-heptanol, 7-(4-methoxyphenoxy)- makes it an excellent candidate for studies in supramolecular chemistry. Amphiphilic molecules can spontaneously form ordered structures in solution, a process known as self-assembly. nih.gov

Future research in this domain would focus on:

Characterizing Self-Assembled Structures: Investigating how the compound behaves in aqueous solutions. Due to its structure, it is likely to form aggregates such as micelles or vesicles. The presence of the aromatic ring could lead to π-stacking interactions, which would influence the morphology and stability of these aggregates. acs.orgrsc.org

Controlling Assembly: Studying how environmental factors like pH, temperature, and concentration affect the self-assembly process. This control is essential for creating functional materials. nih.gov

Functional Materials: Exploring the potential applications of the resulting supramolecular structures. For example, self-assembled vesicles could be investigated as potential nanocarriers for drug delivery, encapsulating therapeutic agents within their core. acs.org The aromatic component could offer specific interactions with certain guest molecules, a feature that could be exploited in designing targeted delivery systems. rsc.org

The study of how these molecules interact and organize themselves opens up possibilities for creating novel, "bottom-up" materials with tunable properties. rsc.org

Integration with Emerging Technologies in Chemical Research

The advancement of chemical research is intrinsically linked to the adoption of new technologies. Beyond computational modeling, other emerging technologies can significantly accelerate the investigation of 1-heptanol, 7-(4-methoxyphenoxy)- and its derivatives.

Automated Synthesis: The use of autonomous synthesis robots, which can perform chemical reactions with high precision and speed, could revolutionize the "make" phase of research. sciencedaily.com Such systems can work around the clock, systematically exploring different reaction conditions or synthesizing a library of analogues designed by AI.

High-Throughput Screening (HTS): This technology utilizes robotics and automated analysis to test thousands of compounds rapidly. wikipedia.orgchemcopilot.com Once a library of analogues has been synthesized, HTS can be employed to screen them for desired properties, whether it be for materials science applications or biological activity. numberanalytics.comnumberanalytics.com This allows for the rapid identification of "hits" from a large pool of candidates. chemcopilot.com

Integrated Discovery Platforms: The ultimate goal is to create a closed-loop system that integrates AI for design, robotic systems for synthesis, and HTS for testing. strategicallies.co.uk Such a platform could autonomously design a new molecule, predict its properties, decide on a synthetic route, execute the synthesis, and test the final product, feeding the results back into the AI model to refine the next cycle. This approach would dramatically accelerate the pace of discovery and innovation. acs.org

By leveraging these technologies, the research and development timeline for discovering novel applications for compounds like 1-heptanol, 7-(4-methoxyphenoxy)- can be significantly shortened.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 7-(4-methoxyphenoxy)-1-heptanol?

- Methodological Answer : A feasible route involves nucleophilic substitution, where 4-methoxyphenol reacts with a heptanol derivative (e.g., 1-heptanol tosylate or bromide) under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) is often used to deprotonate the phenolic hydroxyl group, enabling alkylation . Optimization of solvent polarity and reaction time is critical to minimize side reactions, such as over-alkylation.

Q. How can ¹³C NMR spectroscopy confirm the structure of 7-(4-methoxyphenoxy)-1-heptanol?

- Methodological Answer : ¹³C NMR resolves all seven carbons in the heptanol chain and distinguishes the methoxy (δ ~55 ppm) and phenoxy (δ ~115–160 ppm) groups. For example, the quaternary carbon attached to the phenoxy group typically appears at δ ~150–160 ppm, while the terminal CH₂OH group resonates near δ ~60 ppm . Comparison with analogous compounds (e.g., 1-heptanol derivatives) validates assignments.

Q. What environmental fate parameters should be prioritized for preliminary ecotoxicity assessments?

- Methodological Answer : Estimate bioconcentration factor (BCF) using log Kow (e.g., log Kow = 2.62 for 1-heptanol) and soil sorption coefficient (Koc) via regression models. A BCF < 100 suggests low bioaccumulation, while Koc < 100 indicates high soil mobility . Experimental validation using OECD 305 guidelines for biodegradation is recommended.

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., overlapping ¹H NMR signals) be resolved for this compound?

- Methodological Answer : Employ 2D NMR techniques (HSQC, HMBC) to correlate overlapping proton signals (e.g., Hb and Hc in the heptanol chain) with distinct carbon environments. For example, HSQC can isolate coupling between Hb (δ ~1.5 ppm) and its adjacent carbon (δ ~30 ppm), while HMBC identifies long-range correlations to the phenoxy group .

Q. What computational strategies predict the thermodynamic behavior of 7-(4-methoxyphenoxy)-1-heptanol in mixed solvents?

- Methodological Answer : Transferable force fields (e.g., TAMie) calibrated for 1-heptanol vapor-liquid equilibrium (VLE) data accurately model phase behavior. Molecular dynamics simulations can predict self-assembly in solvents like ethanol/water mixtures, validated against experimental density and vapor pressure measurements .

Q. How do steric and electronic effects influence the reaction kinetics of esterification involving this alcohol?

- Methodological Answer : Monitor esterification with sulfuric acid using FTIR (C=O stretch at ~1700 cm⁻¹) and GC-MS. The bulky phenoxy group reduces reaction rates due to steric hindrance, while the electron-donating methoxy group stabilizes intermediates. Arrhenius plots derived from temperature-dependent FTIR data quantify activation energies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in predicted vs. experimental log Kow values?

- Methodological Answer : Discrepancies often arise from differences in substituent contributions. For example, the methoxyphenoxy group may alter hydrophobicity compared to simpler alcohols. Validate predictions using shake-flask or HPLC methods (OECD 117 guidelines) to measure experimental log Kow .

Methodological Tables

Table 1 : Key NMR Assignments for 7-(4-Methoxyphenoxy)-1-Heptanol

| Signal | δ (ppm) | Assignment | Technique |

|---|---|---|---|

| Ha | 3.7 | -CH₂OH | ¹H NMR |

| Hb | 1.5 | -CH₂- adjacent to -OH | ¹H NMR (triplet) |

| C1 | 60.5 | Terminal -CH₂OH | ¹³C NMR |

| C7 | 154.2 | Phenoxy quaternary C | ¹³C NMR |

Table 2 : Environmental Parameters for Risk Assessment

| Parameter | Value | Implication | Reference |

|---|---|---|---|

| BCF | 21 | Low bioaccumulation | |

| Koc | 74 | High soil mobility | |

| Water Solubility | 1670 mg/L | Moderate mobility |

Key Research Directions

- Synthetic Optimization : Explore biocatalytic routes using lipases or esterases to enhance enantioselectivity and reduce waste .

- Advanced Modeling : Integrate machine learning with molecular dynamics to refine force field parameters for branched alcohols.

- Ecotoxicology : Conduct microcosm studies to assess long-term biodegradation and metabolite toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.